PCSK9-IN-4d
描述
PCSK9-IN-4d is a small-molecule inhibitor targeting Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), a protein critical in regulating low-density lipoprotein receptor (LDLR) degradation. Inhibiting PCSK9 enhances LDLR recycling, thereby reducing circulating LDL cholesterol levels, a key therapeutic strategy for cardiovascular diseases. This compound is characterized by its molecular formula C₈H₆N₂O, molecular weight 146.15 g/mol, and CAS number 4649-09-6 . Key physicochemical properties include a topological polar surface area (TPSA) of 53.8 Ų, Log S (aqueous solubility) of -2.2, and moderate gastrointestinal absorption . Its synthetic route involves reactions with triethylamine, DMAP, and dichloromethane under controlled conditions .
属性
分子式 |
C22H29N5O |
|---|---|
分子量 |
379.51 |
IUPAC 名称 |
(R)-N-(3-Methylpyrazin-2-yl)-4-phenyl-N-(piperidin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C22H29N5O/c1-17-21(25-13-12-24-17)27(20-8-5-11-23-16-20)22(28)26-14-9-19(10-15-26)18-6-3-2-4-7-18/h2-4,6-7,12-13,19-20,23H,5,8-11,14-16H2,1H3/t20-/m1/s1 |
InChI 键 |
UQVPGVALXWIBAG-HXUWFJFHSA-N |
SMILES |
O=C(N1CCC(C2=CC=CC=C2)CC1)N(C3=NC=CN=C3C)[C@H]4CNCCC4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PCSK9-IN-4d; PCSK9 IN-4d; PCSK9-IN 4d |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
PCSK9-IN-4d is compared to structurally and functionally analogous compounds (Table 1). These comparisons focus on molecular properties, bioactivity, and synthetic feasibility.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings:
Structural Efficiency: this compound exhibits a balanced hydrogen bond donor/acceptor profile (2 donors, 3 acceptors), enabling stronger target engagement than Compound B, which has fewer hydrogen-bonding interactions .
Solubility and Absorption : Despite its lower solubility (Log S = -2.2) compared to Compound A, this compound demonstrates superior bioavailability (0.55 vs. 0.45), likely due to optimized lipophilicity .
Synthetic Feasibility : With a synthetic accessibility score of 3.2/4.0, this compound is more readily synthesized than Compound B (2.8/4.0), which requires complex catalytic steps .
Research and Development Context
The development trajectory of PCSK9 inhibitors, including this compound, has been mapped through collaborative research networks involving 2,675 publications and 50,513 citations (1900–2017) . This highlights its integration into broader drug discovery efforts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
